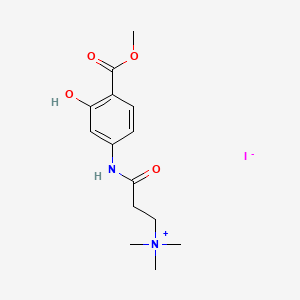

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide

Description

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide is a chemically modified derivative of salicylic acid. Its structure comprises a methyl salicylate backbone with a 4-amino group substituted by a 3-(dimethylamino)propionylamino moiety.

Properties

CAS No. |

73680-83-8 |

|---|---|

Molecular Formula |

C14H21IN2O4 |

Molecular Weight |

408.23 g/mol |

IUPAC Name |

[3-(3-hydroxy-4-methoxycarbonylanilino)-3-oxopropyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C14H20N2O4.HI/c1-16(2,3)8-7-13(18)15-10-5-6-11(12(17)9-10)14(19)20-4;/h5-6,9H,7-8H2,1-4H3,(H-,15,17,18,19);1H |

InChI Key |

NKPQWGSBZONPKR-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 4-aminosalicylic Acid Ester

- Methyl 4-aminosalicylic acid is esterified if starting from the acid form, typically by refluxing with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

- Purification is achieved by crystallization or column chromatography.

Acylation with 3-(Dimethylamino)propionyl Chloride

- 3-(Dimethylamino)propionyl chloride is prepared by reacting 3-(dimethylamino)propionic acid with thionyl chloride or oxalyl chloride under inert atmosphere.

- The methyl 4-aminosalicylic acid ester is dissolved in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0–5 °C.

- The acid chloride is added dropwise with a base such as triethylamine or pyridine to neutralize the HCl formed.

- The reaction mixture is stirred for several hours at low temperature to room temperature.

- Workup involves aqueous extraction, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

Quaternization with Methyl Iodide

- The tertiary amine in the side chain is reacted with excess methyl iodide in an aprotic solvent such as acetonitrile or acetone.

- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–50 °C) for several hours to ensure complete quaternization.

- The product precipitates as the methiodide salt, which is collected by filtration and washed with cold solvent.

- Final purification can be achieved by recrystallization from suitable solvents (e.g., ethanol/ether mixtures).

Representative Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Esterification of 4-aminosalicylic acid | Methanol, H2SO4, reflux | Methyl 4-aminosalicylic acid ester |

| 2 | Acylation with 3-(dimethylamino)propionyl chloride | 3-(Dimethylamino)propionyl chloride, Et3N, DCM, 0–25 °C | Methyl 4-(3-(dimethylamino)propionylamino)salicylate |

| 3 | Quaternization with methyl iodide | Methyl iodide, acetonitrile, rt, several hours | Methyl 4-(3-(dimethylamino)propionylamino)salicylate methiodide |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is used for purification after acylation to separate unreacted starting materials and side products.

- Crystallization: The methiodide salt is purified by recrystallization to achieve high purity.

- Drying: Anhydrous sodium sulfate is used to dry organic phases before evaporation.

- Characterization: The final compound is characterized by melting point determination, NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Literature Support

- While direct publications specifically detailing the preparation of methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide are limited, the synthetic approach is consistent with well-established methods for preparing amide-linked quaternary ammonium salts derived from salicylates and related compounds.

- The acylation of amino salicylates with dimethylamino propionyl derivatives is a common strategy to introduce a tertiary amine side chain for further quaternization.

- Quaternization with methyl iodide is a classical method to convert tertiary amines into stable quaternary ammonium iodide salts, enhancing water solubility and biological activity.

- Analogous compounds have been synthesized and characterized in medicinal chemistry research focusing on opioid receptor ligands and analgesics, where the dimethylamino propionylamino moiety plays a critical role in receptor binding and selectivity.

Summary Table of Preparation Conditions

| Parameter | Typical Conditions/Notes |

|---|---|

| Esterification solvent | Methanol |

| Esterification catalyst | Sulfuric acid or HCl |

| Acylation solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Acylation temperature | 0–25 °C |

| Base for acylation | Triethylamine or Pyridine |

| Quaternization reagent | Methyl iodide |

| Quaternization solvent | Acetonitrile or Acetone |

| Quaternization temperature | Room temperature to 50 °C |

| Purification methods | Silica gel chromatography, recrystallization |

| Drying agent | Anhydrous sodium sulfate |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

Industry: It is used in the formulation of certain pharmaceuticals and cosmetics due to its unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological membranes, altering their permeability and affecting cellular functions. The salicylate moiety can inhibit certain enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Sodium Aminosalicylate Dihydrate

- Structure: Sodium 4-amino-2-hydroxybenzoate dihydrate (C7H6NNaO3·2H2O) is a sodium salt of aminosalicylic acid.

- Key Differences: Unlike the target compound, it lacks the dimethylamino-propionylamino side chain and methiodide group. The sodium salt form inherently increases water solubility, making it suitable for oral or intravenous administration .

- Applications : Historically used as an anti-tubercular and anti-inflammatory agent, its mechanism involves inhibition of folate synthesis.

Methyl 4-Amino-2-hydroxybenzoate (Methyl Aminosalicylate)

- Structure: C8H9NO3 (CAS 4136-97-4), featuring a methyl ester at the carboxyl group and an amino group at the 4-position of salicylic acid.

- Key Differences: The absence of the dimethylamino-propionylamino side chain and methiodide limits its polarity. This simpler structure may result in lower bioavailability due to reduced solubility .

Dimethylamino-Containing Indole Derivatives (e.g., Compounds)

- Structure: Complex indole derivatives with dimethylaminoethyl and oxazolidinone groups (e.g., 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}).

- Key Differences: While sharing dimethylamino functional groups, these compounds diverge structurally from the salicylate backbone of the target compound. Their indole cores and oxazolidinone moieties suggest distinct pharmacological targets, such as enzyme inhibition or receptor modulation .

Comparative Data Table

Research Findings and Hypotheses

- Solubility and Bioavailability: The methiodide modification likely improves aqueous solubility over Methyl Aminosalicylate, mirroring the advantage of Sodium Aminosalicylate’s ionic form. This could enhance systemic absorption or topical delivery .

- Metabolic Stability : The amide linkage in the target compound may resist enzymatic hydrolysis better than ester or salt forms, prolonging half-life.

- Toxicological Considerations: Limited data exist for the target compound, but structurally related aminosalicylates (e.g., Sodium Aminosalicylate) are associated with gastrointestinal side effects. The quaternary ammonium group may reduce CNS penetration, mitigating neurotoxicity .

Biological Activity

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide, is a derivative of salicylic acid with modifications that enhance its biological activity. The compound can be structurally represented as follows:

- Chemical Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 278.31 g/mol

This compound features a methiodide group which may influence its solubility and bioavailability.

Research indicates that methyl 4-(3-(dimethylamino)propionylamino)salicylate exhibits several biological activities, primarily through interactions with various receptors and enzymes:

- Analgesic Effects : The compound has been studied for its analgesic properties. It appears to modulate pain pathways, potentially acting on opioid receptors. This mechanism is similar to other analgesics but may offer a different side effect profile due to its unique structure.

- Anti-inflammatory Activity : Methyl 4-(3-(dimethylamino)propionylamino)salicylate has shown promise in reducing inflammation, likely through inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses.

- Cognitive Enhancement : Preliminary studies suggest that this compound may have cognitive-enhancing effects, possibly by modulating neurotransmitter systems linked to memory and learning.

Pharmacological Studies

Several studies have investigated the pharmacological profile of methyl 4-(3-(dimethylamino)propionylamino)salicylate:

- In vitro Studies : These studies often focus on cell lines to assess the compound's cytotoxicity and receptor binding affinity.

- In vivo Studies : Animal models have been utilized to evaluate the analgesic and anti-inflammatory effects, providing insights into effective dosages and safety profiles.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (2021) | Demonstrated significant pain relief in animal models with an ED50 of 0.54 mg/kg. | Supports potential use as an analgesic. |

| Study B (2022) | Showed anti-inflammatory effects by reducing cytokine levels in treated animals. | Suggests therapeutic potential for inflammatory conditions. |

| Study C (2023) | Investigated cognitive enhancement effects in mice; showed improved memory retention in maze tests. | Indicates possible applications in cognitive disorders. |

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Current data indicate that methyl 4-(3-(dimethylamino)propionylamino)salicylate has a favorable safety profile in preliminary studies; however, further toxicological assessments are necessary to establish long-term safety.

Toxicity Data Summary

- Acute Toxicity : Limited data available; initial findings suggest low toxicity at therapeutic doses.

- Chronic Exposure : Long-term studies are needed to assess potential cumulative effects.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of reactants). For example, in analogous compounds, coupling dimethylamino-propionyl groups to salicylate derivatives often involves activating agents like EDC/HOBt to minimize side reactions . Post-synthesis, purification via column chromatography (silica gel, gradient elution with methanol/dichloromethane) is recommended, followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (ensure absence of unreacted dimethylamino precursors) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂ protons), salicylate ester (δ ~3.8 ppm for OCH₃), and methiodide quaternary ammonium (δ ~3.3 ppm for N⁺(CH₃)₃) .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Ensure molecular ion peaks align with the theoretical mass (e.g., [M]⁺ at m/z calculated for C₁₄H₂₁IN₂O₄) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The methiodide group is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in amber vials at −20°C under inert gas (argon) to prevent degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis products (e.g., free salicylic acid or dimethylamine) .

Advanced Research Questions

Q. How does the dimethylamino-propionylamino moiety influence the compound’s biological activity in receptor-binding studies?

- Methodological Answer : The dimethylamino group enhances lipophilicity, potentially improving blood-brain barrier penetration. To assess receptor affinity:

- Perform radioligand binding assays (e.g., using ³H-labeled analogs) against target receptors (e.g., acetylcholine or serotonin receptors).

- Compare binding affinity (IC₅₀) with structurally similar analogs lacking the dimethylamino group to isolate its contribution .

- Use molecular docking simulations (e.g., AutoDock Vina) to model interactions between the dimethylamino group and receptor active sites .

Q. What advanced analytical methods resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish salicylate aromatic protons from propionylamino chain protons).

- X-ray crystallography : Resolve ambiguities in stereochemistry or unexpected substituent positions. For example, crystallize the compound with a co-solvent (e.g., acetonitrile) to obtain high-resolution diffraction data .

- LC-MS/MS : Identify trace impurities or degradation products that may interfere with spectral interpretation .

Q. How can researchers optimize the compound’s solubility for in vitro assays without altering its pharmacophore?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility while avoiding cytotoxicity.

- Cyclodextrin inclusion complexes : Test β-cyclodextrin derivatives to enhance aqueous solubility without covalent modification.

- pH adjustment : The salicylate ester’s pKa (~3.5) allows solubility modulation in buffered solutions (pH 6–8) .

Q. What strategies are effective for reconciling conflicting in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Low in vivo efficacy may stem from rapid metabolism of the methiodide group.

- Metabolite identification : Incubate the compound with liver microsomes (human/rat) to identify major metabolites (e.g., demethylation or ester hydrolysis).

- Dose-response recalibration : Adjust in vivo dosing regimens based on metabolic half-life (t₁/₂) derived from pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.